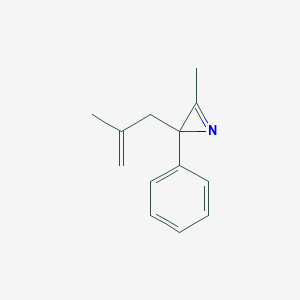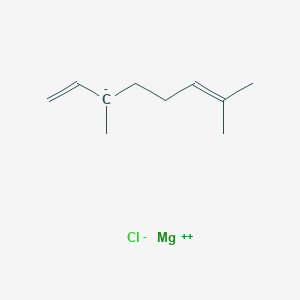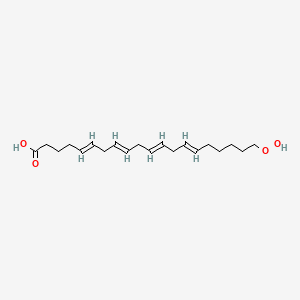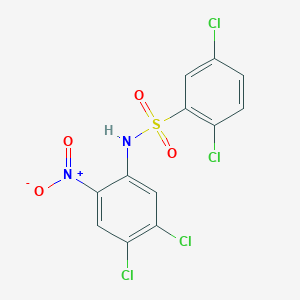
2H-Azirine, 3-methyl-2-(2-methyl-2-propenyl)-2-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Azirine, 3-methyl-2-(2-methyl-2-propenyl)-2-phenyl- is a member of the azirine family, which are three-membered heterocyclic compounds containing a nitrogen atom. These compounds are known for their high reactivity due to ring strain and are of interest in various fields of chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Azirine, 3-methyl-2-(2-methyl-2-propenyl)-2-phenyl- typically involves the cyclization of suitable precursors under specific conditions. One common method is the thermal or photochemical decomposition of azido compounds. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for azirines may involve continuous flow reactors to ensure precise control over reaction conditions and to handle the potentially hazardous intermediates safely. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction process.
化学反応の分析
Types of Reactions
2H-Azirine, 3-methyl-2-(2-methyl-2-propenyl)-2-phenyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxaziridines or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the carbon or nitrogen atoms of the azirine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peracids for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and sometimes catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxaziridines, while reduction could produce amines. Substitution reactions can lead to a variety of functionalized azirine derivatives.
科学的研究の応用
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Investigated for their potential biological activity and interactions with biomolecules.
Medicine: Explored for their potential as pharmaceutical agents or precursors to active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2H-Azirine, 3-methyl-2-(2-methyl-2-propenyl)-2-phenyl- involves its high reactivity due to ring strain. This reactivity allows it to interact with various molecular targets, leading to the formation of new chemical bonds and products. The specific pathways and targets depend on the type of reaction and the conditions under which it occurs.
類似化合物との比較
Similar Compounds
2H-Azirine: The parent compound of the azirine family.
3-Methyl-2-phenyl-2H-azirine: A similar compound with a different substituent pattern.
2-(2-Methyl-2-propenyl)-2-phenyl-2H-azirine: Another related compound with a different substitution.
Uniqueness
2H-Azirine, 3-methyl-2-(2-methyl-2-propenyl)-2-phenyl- is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. This uniqueness makes it a valuable compound for studying the effects of different substituents on azirine chemistry.
特性
CAS番号 |
59175-25-6 |
|---|---|
分子式 |
C13H15N |
分子量 |
185.26 g/mol |
IUPAC名 |
3-methyl-2-(2-methylprop-2-enyl)-2-phenylazirine |
InChI |
InChI=1S/C13H15N/c1-10(2)9-13(11(3)14-13)12-7-5-4-6-8-12/h4-8H,1,9H2,2-3H3 |
InChIキー |
KUZNIJURFJSSHJ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC1(CC(=C)C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Lithium, [1-(methylseleno)heptyl]-](/img/structure/B14601374.png)





![2-[1-(4-Bromophenyl)ethanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14601404.png)



